molecular formula C7H15NO2S B13162022 4-(2-Methoxyethoxy)butanethioamide

4-(2-Methoxyethoxy)butanethioamide

Cat. No.: B13162022
M. Wt: 177.27 g/mol
InChI Key: KNQDDUMKDPAIEW-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)butanethioamide is an organic compound with the molecular formula C7H15NO2S. It contains 26 atoms, including 15 hydrogen atoms, 7 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its thioamide functional group, which plays a crucial role in various chemical and biological processes.

Preparation Methods

The synthesis of 4-(2-Methoxyethoxy)butanethioamide typically involves the use of sulfuration agents. Thioamides are generally prepared by reacting amides with sulfur sources under specific conditions. One common method involves the reaction of an amide with Lawesson’s reagent or phosphorus pentasulfide (P2S5) to introduce the sulfur atom . Industrial production methods may vary, but they often follow similar principles, focusing on the efficiency and scalability of the reaction.

Chemical Reactions Analysis

4-(2-Methoxyethoxy)butanethioamide can undergo various chemical reactions, including:

Scientific Research Applications

4-(2-Methoxyethoxy)butanethioamide has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The thioamide group can mimic the amide bond in peptides, making it useful in the study of protein structure and function.

    Medicine: Thioamides are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)butanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in protein structure and function, affecting cellular processes .

Comparison with Similar Compounds

4-(2-Methoxyethoxy)butanethioamide can be compared with other thioamide-containing compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of thioamides in various fields.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

4-(2-methoxyethoxy)butanethioamide

InChI

InChI=1S/C7H15NO2S/c1-9-5-6-10-4-2-3-7(8)11/h2-6H2,1H3,(H2,8,11)

InChI Key

KNQDDUMKDPAIEW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCC(=S)N

Origin of Product

United States

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